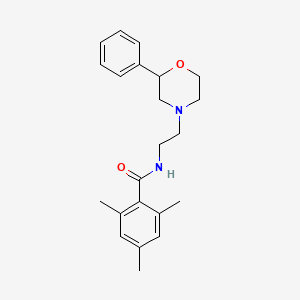
2,4,6-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives is a common theme in the provided papers. For instance, the synthesis of N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide involves attaching the reagent to proteins or peptides for radiohalogenation, which is useful in targeted radiotherapy . Another paper describes the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives, which are formed through a reaction between substituted amines and benzoyl bromide in the presence of KOH . These methods suggest that the synthesis of 2,4,6-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzamide would likely involve similar coupling reactions and the use of specific reagents to introduce the trimethyl and morpholino groups.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy . The paper on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provides detailed insights into the molecular structure analysis using both experimental and computational methods, including DFT calculations . This suggests that a similar approach could be used to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be inferred from the chemical reactions they undergo. For example, the paper on N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide discusses the synthesis of delta opioid receptor agonists through dehydration of benzhydryl alcohols and Suzuki coupling reactions . This indicates that the compound may also undergo similar reactions, depending on the functional groups present and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be diverse, as indicated by the various compounds discussed in the papers. For instance, the substituted benzamide derivatives show significant antibacterial and antifungal activity , while others exhibit cardiac electrophysiological activity . These properties are often related to the specific substituents on the benzamide core. Therefore, the physical and chemical properties of this compound would need to be empirically determined, but its biological activity could be anticipated based on the activities of similar structures.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Benzamide derivatives have been explored for their anticancer activities. For instance, a series of substituted benzamides was designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, with some derivatives demonstrating higher efficacy than the reference drug, etoposide, against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021).
Supramolecular Chemistry
The synthesis and crystal structures of novel trisamides (benzene tricarboxamide derivatives) illustrate their importance in supramolecular chemistry. These compounds show significant differences in crystal packing and molecular conformation, highlighting the role of the N—H···O═C hydrogen bond in their supramolecular frameworks. Such studies contribute to our understanding of molecular assembly and design principles in materials science (Jiménez et al., 2009).
Antimicrobial Activity
Newly synthesized benzamide derivatives, such as 2-((4-ethylphenoxy)methyl)benzoylthioureas, have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. These findings are crucial for developing new antimicrobial agents to combat resistant microbial strains (Limban et al., 2011).
Targeting Cancer Stem Cells
Novel benzamide derivatives have been designed, synthesized, and evaluated for their antitumor activity against cancer stem cells. Some compounds were found to be active against colon cancer stem cells, indicating their potential as therapeutic agents targeting cancer stem cells (Bhat et al., 2016).
Radiohalogenation of Proteins and Peptides
N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide has been developed as a molecule for the radiohalogenation of proteins and peptides. This new coupling reagent allows for site-specific halogenation, potentially useful in targeted radiotherapy (Aneheim et al., 2015).
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16-13-17(2)21(18(3)14-16)22(25)23-9-10-24-11-12-26-20(15-24)19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXJGZWKOJPHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009421.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B3009422.png)
![1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3009424.png)
![1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B3009426.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B3009427.png)
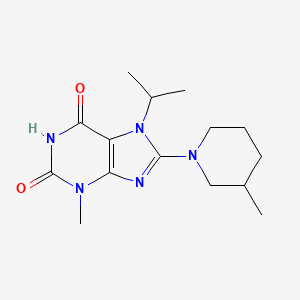
![Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate](/img/structure/B3009431.png)
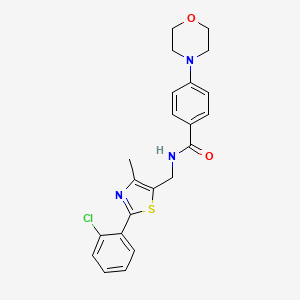
![9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3009433.png)
![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)

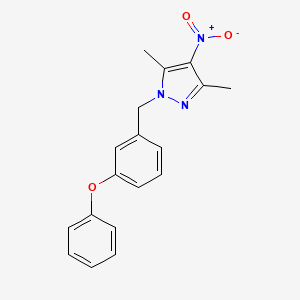
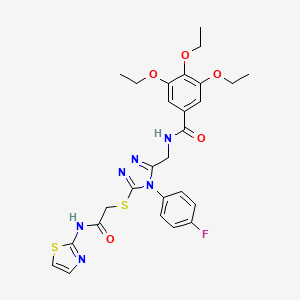
![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B3009442.png)